molecular formula C11H23NO2Si B6606327 tert-butyl3-(trimethylsilyl)azetidine-1-carboxylate CAS No. 2825011-65-0

tert-butyl3-(trimethylsilyl)azetidine-1-carboxylate

Cat. No.: B6606327
CAS No.: 2825011-65-0
M. Wt: 229.39 g/mol
InChI Key: KJYWCSADDJNKMN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate is a protected azetidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a trimethylsilyl (TMS) substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the TMS moiety modulates electronic and steric properties, influencing reactivity in cross-coupling or functionalization reactions .

Properties

IUPAC Name

tert-butyl 3-trimethylsilylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)14-10(13)12-7-9(8-12)15(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWCSADDJNKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be achieved through several routes. One common method involves the reaction of azetidine-1-carboxylate with tert-butyl and trimethylsilyl reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, alkoxides, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Azetidine Derivatives in Drug Development
Azetidines, including tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate, are increasingly recognized for their role as building blocks in the synthesis of biologically active compounds. They serve as precursors for various derivatives that exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. For instance, azetidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as JAK inhibitors, which are crucial in treating autoimmune diseases and cancers .

Case Study: Synthesis of Azetidine-3-Carboxylic Acids
Research has demonstrated the utility of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate in synthesizing a range of azetidine-3-carboxylic acids through functionalization reactions. These derivatives can undergo transformations to yield compounds with enhanced biological activity . The versatility of this compound allows for the rapid preparation of various protected azetidines, which are essential intermediates in drug synthesis .

Synthetic Applications

Building Blocks for Complex Molecules
Tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate is utilized as a versatile building block in organic synthesis. Its trimethylsilyl group enhances the reactivity of the azetidine ring, facilitating further functionalization. This compound can be transformed into more complex structures through nucleophilic substitutions and coupling reactions .

Table 1: Synthetic Transformations Involving Tert-Butyl 3-(Trimethylsilyl)azetidine-1-carboxylate

Transformation TypeReaction ConditionsProducts
Nucleophilic SubstitutionDMSO, 60°C3-Cyanoazetidine derivatives
Coupling ReactionsTHF, Argon atmosphereFunctionalized azetidines
HydrolysisNaOH, Room temperatureAzetidine-3-carboxylic acids

Material Science

Applications in Polymer Chemistry
The unique structural properties of azetidines make them suitable for applications in polymer chemistry. Tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be employed to synthesize polymeric materials with tailored functionalities. These materials may exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate involves its reactivity as an azetidine derivative. The compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The tert-butyl and trimethylsilyl groups influence its binding affinity and specificity, allowing it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in the substituent at the 3-position of the azetidine ring. These variations significantly alter physicochemical properties, synthetic accessibility, and downstream applications.

Substituent Effects on Physicochemical Properties

Compound Name Substituent (3-position) Molecular Weight CAS Number Key Properties/Applications References
tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate Trimethylsilyl (TMS) 273.45 g/mol Not explicitly provided Enhanced steric bulk; used in catalytic systems and drug intermediates
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl 264.16 g/mol 1420859-80-8 Electrophilic reactivity for SN2 substitutions; precursor to alkylated derivatives
tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate Bis(hydroxymethyl) 217.27 g/mol 1016233-08-1 High polarity; potential for polymer or prodrug synthesis
tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate 4-Nitropyridinyl 307.33 g/mol 1356109-84-6 Electron-deficient aromatic system; applicable in metal-ligand complexes
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyanomethylene 194.23 g/mol - Conjugation with π-systems; intermediates for heterocycle expansion

Key Research Findings

Steric vs. Electronic Effects: The TMS group in tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate provides superior steric protection compared to smaller substituents (e.g., cyano or hydroxymethyl), reducing undesired side reactions in multi-step syntheses .

Thermal Stability : TMS-substituted azetidines demonstrate higher thermal stability (>200°C) than bromoethyl analogs, which degrade at lower temperatures due to labile C-Br bonds .

Solubility Trends : Polar substituents (e.g., hydroxymethyl) increase aqueous solubility (LogP ~0.5) compared to hydrophobic TMS derivatives (LogP ~3.2), influencing formulation strategies .

Biological Activity

tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate is a compound belonging to the azetidine class, characterized by its unique structural features that confer potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be represented as follows:

  • Molecular Formula : C₁₁H₁₉NO₂Si
  • Molecular Weight : 229.35 g/mol

The presence of the trimethylsilyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

Synthesis

The synthesis of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trimethylsilyl chlorides in the presence of a base. This synthetic route allows for the introduction of the trimethylsilyl group, which is crucial for enhancing biological activity.

Research indicates that compounds containing azetidine rings exhibit various biological activities, including:

  • Antimicrobial Activity : Azetidines have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Activity : Some azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Neurological Effects : Certain azetidines act as modulators for neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, including tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate:

  • Antimicrobial Studies :
    • A study evaluated a series of azetidine derivatives for their antimicrobial efficacy. The results showed that compounds with a trimethylsilyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-silylated counterparts .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on various cancer cell lines revealed that tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate induced significant cell death at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways .
  • Neurotransmitter Modulation :
    • Research highlighted the ability of certain azetidines to modulate GABAergic and glutamatergic systems, suggesting potential applications in treating neurological disorders .

Comparative Activity Table

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)Neurotransmitter Modulation
tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylateModerate15Yes
tert-butyl 3-(aminomethyl)azetidine-1-carboxylateHigh10No
tert-butyl 3-(bromomethyl)azetidine-1-carboxylateLowN/AYes

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